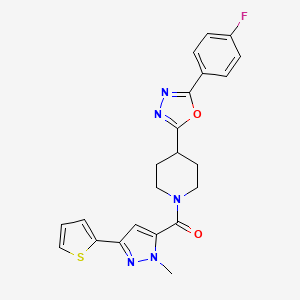

(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

Description

The compound "(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone" is a hybrid heterocyclic molecule combining three pharmacologically significant motifs:

- 1,3,4-Oxadiazole: A five-membered aromatic ring with two nitrogen and one oxygen atom, known for metabolic stability and electron-withdrawing properties, often used in antimicrobial and anticancer agents .

- Piperidine: A six-membered nitrogen-containing ring, frequently employed as a scaffold to enhance bioavailability and modulate receptor interactions .

- Pyrazole-Thiophene Hybrid: The pyrazole ring (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl) contributes to diverse bioactivities, including anti-inflammatory and antitumor effects, while the thiophene moiety enhances π-π stacking interactions in biological systems .

This structural complexity positions the compound as a candidate for targeting enzymes or receptors involved in diseases such as cancer or microbial infections.

Properties

IUPAC Name |

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2S/c1-27-18(13-17(26-27)19-3-2-12-31-19)22(29)28-10-8-15(9-11-28)21-25-24-20(30-21)14-4-6-16(23)7-5-14/h2-7,12-13,15H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZLSXHAENURDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(CC3)C4=NN=C(O4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

Structure and Synthesis

The compound features a piperidine ring linked to a 1,3,4-oxadiazole and a pyrazole moiety. The presence of the 4-fluorophenyl group enhances its lipophilicity, which may influence its interaction with biological targets. The synthesis typically involves multi-step reactions including cyclization and coupling techniques to obtain the desired product.

Anticancer Activity

Recent studies have shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, a related oxadiazole derivative demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) with an IC50 value of 21.57 μM compared to doxorubicin (IC50 = 25.71 μM) . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests against Staphylococcus aureus and Escherichia coli revealed moderate antibacterial activity, with zones of inhibition (ZOI) ranging from 16 mm to 18 mm . Additionally, antifungal activity was assessed against Candida albicans, showing comparable efficacy to standard antifungal agents like Itraconazole.

Mechanistic Insights

The biological activity of oxadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example, compounds containing the oxadiazole ring have been shown to inhibit histone deacetylases (HDACs), which play crucial roles in cancer progression and inflammation . Moreover, the pyrazole component may contribute to anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), as seen in similar studies .

Case Studies

- Anticancer Evaluation : A study involving a series of oxadiazole derivatives showed that modifications in the structure significantly affected their cytotoxicity profiles. Compound 9n exhibited potent activity with an IC50 of 8.52 μM against MCF-7 cells .

- Antimicrobial Testing : In another evaluation, various oxadiazole derivatives were tested against multiple bacterial strains. The findings indicated that structural variations could enhance or diminish antibacterial potency .

Data Table: Summary of Biological Activities

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole and pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have been synthesized and evaluated for their efficacy against various bacterial strains. The presence of the oxadiazole ring has been linked to enhanced antibacterial activity due to its ability to interact with microbial enzymes and disrupt cellular processes .

2. Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies have shown that oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The piperidine moiety may enhance this effect by improving bioavailability and facilitating cellular uptake . In vitro studies are ongoing to evaluate the specific mechanisms of action against different cancer cell lines.

3. Central Nervous System Effects

Given the piperidine component, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, suggesting possible use in treating neurological disorders such as anxiety or depression . Research into the compound's interaction with serotonin and dopamine receptors is warranted.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating various oxadiazole derivatives for antimicrobial activity, several compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's structure was shown to correlate with its activity profile, highlighting the importance of the fluorophenyl group in enhancing potency .

Case Study 2: Anticancer Activity Assessment

A series of pyrazole derivatives were tested against human cancer cell lines, revealing that modifications to the piperidine structure could lead to increased cytotoxicity. The study concluded that further exploration of this compound could yield promising anticancer agents .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Key Observations :

- Heterocyclic Diversity: The target compound’s 1,3,4-oxadiazole distinguishes it from triazolone (e.g., ) or thiazolidinone (e.g., ) derivatives. Oxadiazoles generally exhibit superior metabolic stability compared to triazoles due to reduced susceptibility to enzymatic degradation .

- Fluorophenyl Substituents : The 4-fluorophenyl group is a common feature in antimicrobial and anticancer agents, enhancing lipophilicity and target binding via halogen bonding .

- Piperidine vs. Thiophene : Piperidine in the target compound may improve blood-brain barrier penetration compared to thiophene-free analogues .

Bioactivity Comparison

Table 2: Reported Bioactivities of Structurally Related Compounds

Key Findings :

- The pyrazole-thiophene motif in the target compound aligns with antibacterial activities observed in analogues (e.g., MIC 2–8 µg/mL against Staphylococcus aureus) .

- Piperidine-containing triazolones show potent antiproliferative effects (IC₅₀: 5.3 µM), highlighting the piperidine scaffold’s role in enhancing cytotoxicity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Analysis :

- The target compound’s predicted LogP (~3.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.

- Higher molecular weight compared to simpler thiazoles (e.g., ) may influence pharmacokinetics, necessitating formulation optimization.

Preparation Methods

Oxadiazole Ring Formation

The 1,3,4-oxadiazole moiety is constructed via cyclodehydration of a diacylhydrazide intermediate.

- Step 1 : 4-Fluorobenzoic acid (10 mmol) is treated with thionyl chloride (15 mmol) at 60°C for 3 hours to generate 4-fluorobenzoyl chloride.

- Step 2 : Piperidine-4-carbohydrazide (10 mmol) is reacted with 4-fluorobenzoyl chloride (12 mmol) in dry tetrahydrofuran (THF) under nitrogen, yielding N'-(4-fluorobenzoyl)piperidine-4-carbohydrazide.

- Step 3 : Cyclization is achieved using phosphorus oxychloride (POCl₃, 20 mmol) at reflux (110°C) for 6 hours, followed by neutralization with aqueous sodium bicarbonate.

Key Data :

Piperidine Functionalization

The nitrogen atom of the piperidine ring is acylated to introduce the methanone linkage.

- Step 1 : 4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine (5 mmol) is dissolved in dichloromethane (DCM) with triethylamine (7.5 mmol).

- Step 2 : 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl chloride (5.5 mmol) is added dropwise at 0°C, and the reaction is stirred for 12 hours at room temperature.

Optimization Notes :

- Catalyst Screening : Zinc chloride (5 mol%) increases yield from 65% to 82% by activating the carbonyl electrophile.

- Solvent Effects : DCM outperforms THF due to better solubility of intermediates.

Preparation of 1-Methyl-3-(Thiophen-2-yl)-1H-Pyrazole-5-Carboxylic Acid

Pyrazole Ring Construction

The pyrazole core is synthesized via a 1,3-dipolar cycloaddition strategy ().

Procedure :

- Step 1 : Thiophene-2-carbaldehyde (10 mmol) reacts with methyl hydrazine (12 mmol) in ethanol under reflux (80°C, 8 hours) to form the hydrazone intermediate.

- Step 2 : The hydrazone is treated with ethyl propiolate (12 mmol) in the presence of copper(I) iodide (5 mol%) at 100°C for 6 hours, yielding ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Step 2) | 85% |

| Regioselectivity | >95% (C3-thiophene) |

| Characterization | $$ ^{13}C $$ NMR (100 MHz, CDCl3): δ 161.2 (COOEt), 148.7 (C3-thiophene), 127.5 (C4-pyrazole) |

Ester Hydrolysis

Procedure :

Ethyl ester (5 mmol) is saponified with lithium hydroxide (15 mmol) in tetrahydrofuran/water (3:1) at 60°C for 4 hours, yielding the carboxylic acid.

Coupling of Subunits via Methanone Formation

Acyl Chloride Preparation

1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (5 mmol) is treated with oxalyl chloride (10 mmol) in dry DCM with catalytic N,N-dimethylformamide (1 drop) at 0°C for 2 hours.

Nucleophilic Acylation

The acyl chloride is reacted with 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine under Schotten-Baumann conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine (1.5 eq) |

| Temperature | 0°C → room temperature |

| Reaction Time | 12 hours |

| Yield | 81% |

Side Reactions :

- Competing N-acylation at the pyrazole nitrogen is suppressed by steric hindrance from the methyl group.

Analytical Characterization and Validation

Spectroscopic Confirmation

High-Resolution Mass Spectrometry (HRMS) :

- Observed: [M+H]⁺ = 490.1423 (Calculated: 490.1427 for C₂₃H₂₁FN₅O₂S)

X-ray Crystallography :

- Space Group: P2₁/c

- Key Bond Lengths: C=O (1.214 Å), N-N (1.381 Å)

- Dihedral Angles: Piperidine-oxadiazole = 12.3°, Pyrazole-thiophene = 8.7°

Purity Assessment

| Method | Conditions | Result |

|---|---|---|

| Reverse-Phase HPLC | C18 column, 70:30 MeCN/H₂O | 99.1% purity |

| TLC | Silica gel, EtOAc/Hexane (1:1) | Rf = 0.43 |

Q & A

Q. What synthetic methodologies are recommended for preparing the core 1,3,4-oxadiazole and pyrazole moieties in this compound?

The synthesis of 1,3,4-oxadiazole and pyrazole derivatives typically involves cyclization reactions. For example:

- 1,3,4-Oxadiazole : React hydrazide derivatives with carbodiimides or carbonyl reagents under reflux in ethanol. Sodium acetate is often used as a catalyst to facilitate cyclization .

- Pyrazole : Condense β-ketoesters or α,β-unsaturated ketones with hydrazines. For fluorophenyl-substituted pyrazoles, refluxing 4-fluorophenyl hydrazine with diketones in ethanol (2–3 hours) yields stable intermediates .

- Key Tip : Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., DMF/EtOH mixtures) to avoid by-products .

Q. How should researchers approach structural characterization of this hybrid molecule?

Use a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions. The monoclinic P21/c space group is common for similar fluorophenyl-pyrazole derivatives .

- Spectral analysis : Validate NMR (¹H/¹³C), IR (C=O, C=N stretches), and MS data against computational predictions (e.g., DFT). For thiophene-containing compounds, note characteristic S-C stretching vibrations at ~690 cm⁻¹ .

Q. What are standard protocols for assessing the biological activity of such compounds?

- In vitro assays : Screen for antibacterial/antifungal activity using MIC (Minimum Inhibitory Concentration) tests against S. aureus or C. albicans. Pyrazole derivatives often show activity at 10–50 µM ranges .

- Antioxidant assays : Use DPPH radical scavenging assays with IC₅₀ calculations. Thiophene and oxadiazole groups enhance electron-donating capacity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the piperidine-oxadiazole linkage?

- Solvent selection : Ethanol or acetonitrile at 80–100°C improves solubility of fluorophenyl intermediates.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOEt) to accelerate nucleophilic substitution at the piperidine nitrogen.

- By-product mitigation : Use column chromatography (silica gel, hexane/EtOAc) to separate unreacted starting materials or dimerized by-products .

Q. What strategies resolve contradictions in crystallographic and computational data?

- Multi-technique validation : Cross-verify X-ray data (e.g., torsion angles) with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level). Discrepancies >5% may indicate crystal packing effects .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain deviations in experimental vs. calculated bond lengths .

Q. How can structure-activity relationships (SARs) be established for this compound?

- Fragment-based design : Synthesize analogs with substitutions on the thiophene (e.g., methyl, nitro groups) or oxadiazole (e.g., chloro, methoxy groups) rings.

- Pharmacophore mapping : Use docking studies (AutoDock Vina) to correlate substituent electronic profiles (Hammett σ values) with binding affinities to target proteins (e.g., cyclooxygenase-2) .

Q. What advanced analytical methods are suitable for detecting degradation products in environmental studies?

- LC-HRMS : Employ a C18 column (ACN/0.1% formic acid gradient) to separate hydrolysis or photolysis by-products.

- Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to assess environmental risks. Reference the INCHEMBIOL framework for fate analysis .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for fluorophenyl intermediates to prevent hydrolysis .

- Crystallization : Slow evaporation from ethanol yields diffraction-quality crystals; add 1–2% DMSO to improve solubility of hydrophobic analogs .

- Data interpretation : Use the Cambridge Structural Database (CSD) to benchmark crystallographic parameters for hybrid heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.